molecular formula C16H14N4O2S B2564661 N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide CAS No. 2034306-07-3

N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide

Cat. No. B2564661
CAS RN: 2034306-07-3
M. Wt: 326.37
InChI Key: ACLGBSKFKFWMEG-UHFFFAOYSA-N
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Description

“N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide” is a compound that contains a sulfonamide group . Sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms . They inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .


Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . Sulfonamides can also be synthesized via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid .


Molecular Structure Analysis

The molecular structure of sulfonamides consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The specific structure of “N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide” is not available in the search results.


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon .

Scientific Research Applications

Transition-Metal Catalysis and Ligands

Bipyridines and their derivatives serve as essential ligands in transition-metal catalysis. They coordinate with metal centers, facilitating various reactions. The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide can contribute to ligand design for catalytic processes, such as Suzuki coupling, Negishi coupling, and Stille coupling . These reactions play a crucial role in organic synthesis and material science.

Photosensitizers and Photodynamic Therapy (PDT)

Bipyridine-based compounds often exhibit photophysical properties, making them suitable as photosensitizers. Researchers have explored their potential in photodynamic therapy (PDT) for cancer treatment. By incorporating the sulfonamide moiety, N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide could enhance PDT efficacy . Its ability to generate reactive oxygen species upon light activation could selectively damage cancer cells.

Antimalarial Drug Development

Researchers have explored novel [1,2,4]triazolo[4,3-a]pyridines containing a sulfonamide fragment as potential antimalarial agents . By modifying the bipyridine scaffold, N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide could contribute to this field. Understanding its structure-activity relationship is crucial for designing effective antimalarial drugs.

Mechanism of Action

Target of Action

The primary target of the compound N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial DNA growth and cell division .

Mode of Action

N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . The compound’s structural similarity to para-aminobenzoic acid (PABA) allows it to inhibit and replace PABA in the enzyme, thereby disrupting the production of folic acid . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, leading to the inhibition of bacterial DNA growth and cell division .

Biochemical Pathways

The action of N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide affects the biochemical pathway of folic acid synthesis . By inhibiting the enzyme dihydropteroate synthetase, the compound disrupts the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption affects the downstream production of dihydrofolate and tetrahydrofolate, essential cofactors in the synthesis of nucleic acids and amino acids .

Pharmacokinetics

Sulfonamides, a class of compounds to which this compound belongs, are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of the action of N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide is the inhibition of bacterial growth and cell division . By disrupting the synthesis of folic acid, the compound prevents the formation of essential components of bacterial DNA and proteins . This inhibition leads to the cessation of bacterial growth and replication .

Action Environment

The action, efficacy, and stability of N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can influence the compound’s absorption and metabolism . .

Safety and Hazards

Sulfonamides may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . The specific safety and hazards of “N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide” are not available in the search results.

properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-23(22,15-2-1-6-18-12-15)20-11-13-3-9-19-16(10-13)14-4-7-17-8-5-14/h1-10,12,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLGBSKFKFWMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide

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